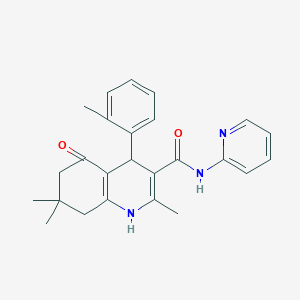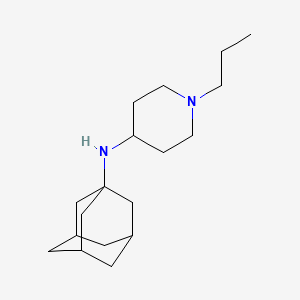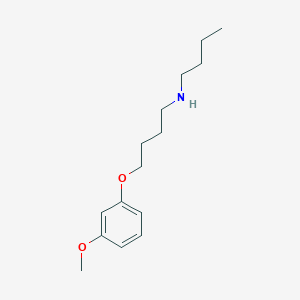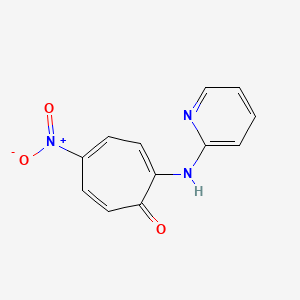![molecular formula C18H23N3O2S B4897678 N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)
N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of phenylpiperazine, which is a class of compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Phenylpiperazines are a broad class of compounds that are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While the exact synthesis process for “N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide” is not available, a similar compound, N-(un/substituted phenyl)-2-(4-phenyl-1-piperazinyl)acetamides, was synthesized by reacting various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles were then coupled with phenyl piperazine in polar aprotic medium .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, was deduced from their IR 1 H-NMR, and 13 C-NMR spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, include a white amorphous solid form, a yield of 93%, a melting point of 137 – 138°C, a molecular formula of C 20 H 25 N 3 O, and a molecular weight of 323 g/mol .Applications De Recherche Scientifique
- The compound’s antibacterial potential has been investigated. Among the series, compound 5j exhibited maximum inhibition against E. coli . Further studies could explore its mechanism of action and potential use in combating bacterial infections.
- Compound 5d emerged as the most promising candidate in terms of anticancer activity. It was evaluated using an anti-proliferation (SRB) assay on the HCT116 Colon Cancer Cell line . Researchers may explore its effects on other cancer cell lines and investigate its molecular targets.
- The series exhibited varying cytotoxicityCompound 5k demonstrated the highest cytotoxicity, while compound 5m had the lowest toxicity . Understanding these differences can guide drug design.
- The stable and polar amide functionality is significant in organic molecules. It occurs naturally in peptides, proteins, and active pharmaceutical products. The presence of amide bonds affects the compound’s stability and interactions with biological systems .
- Piperazine, a stimulating heterocyclic moiety, enhances positive interactions with macromolecules. Substituted benzamide piperazine derivatives have shown agonistic activity, while acetamide piperazine derivatives exhibit better dopamine D4 receptor agonist activity . Researchers can explore the role of the piperazine ring in drug-receptor interactions.
Antibacterial Activity
Anticancer Potential
Cytotoxicity Variability
Amide Functionality
Piperazine Moiety
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with phenyl piperazine moieties have been reported to interact with various biochemical targets across therapeutic areas .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in a way that enhances positive interactions with macromolecules
Biochemical Pathways
Compounds with similar structures have been found to inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule .
Result of Action
Similar compounds have shown potential as antibacterial and anticancer agents, indicating that they may have cytotoxic effects .
Propriétés
IUPAC Name |
N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,17-9-5-2-6-10-17)20-15-18(16-7-3-1-4-8-16)21-13-11-19-12-14-21/h1-10,18-20H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAGOPNVWFWRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenyl-2-piperazin-1-ylethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl [(4-methoxyphenyl)methylene]biscarbamate](/img/structure/B4897596.png)
![1-[6-(4-iodophenoxy)hexyl]pyrrolidine](/img/structure/B4897602.png)

![5-(2-thienyl)-7-(trifluoromethyl)-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4897609.png)

![N-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-2-propen-1-amine](/img/structure/B4897616.png)


![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide](/img/structure/B4897644.png)

![ethyl 7-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B4897661.png)

![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
